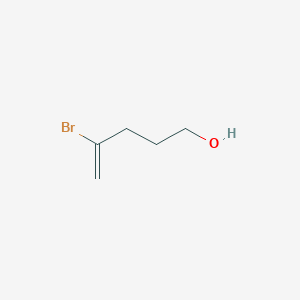

4-Bromopent-4-en-1-ol

Description

General Overview of Halogenated Alkenols as Key Intermediates

Halogenated organic compounds are fundamental in synthetic chemistry, serving as precursors in a vast array of transformations. allen.inwikipedia.orgnumberanalytics.com Halogenation, the process of introducing one or more halogen atoms into a molecule, can significantly alter a compound's reactivity and physical properties. wikipedia.orgnumberanalytics.com Halogenated alkenols, which contain a carbon-carbon double bond, a halogen atom, and a hydroxyl group, are particularly powerful intermediates. This trifecta of functional groups provides multiple reaction sites within a single molecule.

The reactivity of halogenated alkenols is dictated by the interplay of their constituent functional groups. The carbon-halogen bond can participate in nucleophilic substitution and cross-coupling reactions. smolecule.comsmolecule.com The alkene moiety can undergo electrophilic addition reactions, while the hydroxyl group can be involved in oxidations, esterifications, or act as an intramolecular nucleophile. smolecule.com This inherent multifunctionality allows for the construction of complex molecular architectures, including cyclic ethers, through intramolecular pathways. vaia.comvaia.comdoubtnut.com For instance, the treatment of certain unsaturated alcohols with a halogen source in an aqueous medium can lead to the formation of cyclic bromoethers through an intramolecular nucleophilic attack of the hydroxyl group onto an intermediate bromonium ion. vaia.comvaia.com

Significance of 4-Bromopent-4-en-1-ol in Diverse Synthetic Transformations

This compound, with its terminal vinyl bromide and a primary alcohol separated by a three-carbon tether, is a prime example of a useful halogenated alkenol. Its structure is well-suited for a variety of synthetic applications where precise control over reactivity is required. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉BrO | nih.gov |

| Molecular Weight | 165.03 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 64180-78-5 | nih.gov |

| Canonical SMILES | C=C(CCCO)Br | nih.gov |

| InChIKey | FDTDLMYTGDRZHM-UHFFFAOYSA-N | nih.gov |

The synthetic utility of this compound has been demonstrated in several research contexts. A notable application is its use as a key building block in the total synthesis of insect pheromones. For example, its stereoisomer, (E)-5-bromopent-4-en-1-ol, is prepared from (E)-5-bromopent-4-enal and utilized in Sonogashira coupling reactions to construct the carbon skeleton of the pheromone components of the cocoa pod borer moth, Conopomorpha cramerella. researchgate.netrsc.orgrsc.org This highlights the importance of the vinyl bromide moiety for carbon-carbon bond formation.

Structure

3D Structure

Properties

CAS No. |

64180-78-5 |

|---|---|

Molecular Formula |

C5H9BrO |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

4-bromopent-4-en-1-ol |

InChI |

InChI=1S/C5H9BrO/c1-5(6)3-2-4-7/h7H,1-4H2 |

InChI Key |

FDTDLMYTGDRZHM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCCO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromopent 4 En 1 Ol

Established Synthetic Routes to 4-Bromopent-4-en-1-ol

Established methods for the synthesis of this compound primarily involve the functionalization of precursor molecules through bromination, alkylation, or hydroboration-oxidation reactions.

Bromination Approaches in the Synthesis of this compound

A common and direct method for synthesizing this compound involves the bromination of pent-4-en-1-ol. smolecule.com This process typically utilizes brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve the desired regioselectivity. smolecule.com The reaction of pent-4-en-1-ol with aqueous bromine in a basic medium can lead to the formation of a cyclic bromoether. doubtnut.com This occurs because the hydroxyl group is deprotonated in the basic medium, forming a nucleophilic alkoxide ion that attacks the intermediate bromonium ion. doubtnut.com

Another bromination strategy involves the treatment of 4-pentyn-1-ol (B147250) with a brominating agent, followed by a dehydrobromination step. orgsyn.org This approach first introduces bromine across the alkyne, which is then eliminated to form the vinyl bromide.

A notable application of a brominated precursor is in the synthesis of pheromones. For instance, (E)-5-bromopent-4-en-1-ol has been prepared from (E)-5-bromopent-4-enal. rsc.orgresearchgate.net This aldehyde precursor can be synthesized through a palladium-catalyzed tandem addition reaction of acrolein with acetylene (B1199291). rsc.orgresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Pent-4-en-1-ol | N-Bromosuccinimide (NBS) or Bromine | This compound | smolecule.com |

| Pent-4-en-1-ol | Aqueous Bromine / Base | Cyclic Bromoether | doubtnut.com |

| 4-Pentyn-1-ol | Brominating Agent, then Base | This compound | orgsyn.org |

| (E)-5-Bromopent-4-enal | Reducing Agent | (E)-5-Bromopent-4-en-1-ol | rsc.orgresearchgate.net |

Alkylation Strategies for the Formation of this compound

Alkylation reactions provide an alternative pathway to construct the carbon skeleton of this compound and its derivatives. One such strategy involves the use of Grignard reagents reacting with suitable carbonyl compounds. smolecule.com For instance, the reaction of a Grignard reagent derived from a brominated alkene with an appropriate epoxide can yield the desired alcohol.

In a broader context of alkylation, the synthesis of related structures, such as certain thieno[c]azocines, has involved the alkylation of cyclic β-oxo esters with phenacyl bromide. thieme-connect.com While not a direct synthesis of this compound, this demonstrates the utility of alkylation in building complex molecules from functionalized precursors.

Hydroboration-Oxidation Pathways Towards this compound

The hydroboration-oxidation of alkynes is a powerful method for the anti-Markovnikov addition of water across a triple bond, providing a route to aldehydes or ketones, which can then be converted to the target alcohol. A potential pathway to this compound could start from a suitable brominated alkyne. The hydroboration-oxidation reaction is a two-step process that involves the addition of a borane (B79455) reagent to an alkene, followed by oxidation. numberanalytics.comlibretexts.org This method is known for its high regioselectivity and stereospecificity, typically proceeding without skeletal rearrangements. libretexts.org

For the synthesis of this compound, a hypothetical hydroboration-oxidation route could involve the selective hydroboration of a brominated pentenyne, followed by oxidation to yield the desired alcohol. The choice of borane reagent is critical for controlling the regioselectivity of the addition. numberanalytics.com

Advanced and Emerging Synthetic Approaches for this compound

More recent synthetic strategies focus on catalytic methods and stereoselective approaches to enhance efficiency, selectivity, and access to specific isomers of this compound and its derivatives.

Catalytic Methods in the Synthesis of this compound and its Derivatives

Catalytic methods are increasingly employed in the synthesis of complex molecules, including precursors to this compound. A key example is the palladium-catalyzed Sonogashira coupling. This reaction has been utilized in the synthesis of pheromone components, where (E)-5-bromopent-4-en-1-ol is coupled with a terminal alkyne. rsc.orgresearchgate.netrsc.org

The synthesis of the precursor, (E)-5-bromopent-4-enal, can be achieved via a palladium-catalyzed tandem addition of acrolein and acetylene. rsc.orgresearchgate.net This reaction's selectivity is influenced by factors such as acetylene pressure and acrolein concentration. rsc.org Nickel-catalyzed cross-coupling reactions have also been explored for the synthesis of related chiral allylic silanes, demonstrating the potential of transition metal catalysis in forming C-C bonds adjacent to a vinyl bromide. caltech.edu

| Reaction Type | Catalyst | Reactants | Product Application | Reference |

| Sonogashira Coupling | Palladium | (E)-5-bromopent-4-en-1-ol, Terminal Alkyne | Pheromone Synthesis | rsc.orgresearchgate.netrsc.org |

| Tandem Addition | Palladium(II) Acetate | Acrolein, Acetylene | Precursor to (E)-5-bromopent-4-en-1-ol | rsc.orgresearchgate.net |

| Cross-Coupling | Nickel | Alkenyl Bromide, Benzylic Chloride | Chiral Allylic Silane Synthesis | caltech.edu |

Stereoselective Approaches Utilizing Precursors to this compound

Stereoselective synthesis is crucial for producing specific isomers of complex molecules. In the context of this compound derivatives, stereocontrol has been demonstrated in several key transformations. For example, the synthesis of pheromones (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol relies on the stereoselective formation of double bonds. rsc.orgresearchgate.net The (E)-geometry of the 5-bromopent-4-en-1-ol precursor is critical for establishing the stereochemistry of the final product. rsc.orgresearchgate.net

Furthermore, the synthesis of complex cyclic ethers has been achieved through stereoselective intramolecular reactions of precursors containing both an alkene and an alcohol functionality. The stereochemical outcome of such cyclizations can be influenced by the existing stereocenters in the molecule. uni-konstanz.de The development of catalytic asymmetric methods, such as the zirconium-catalyzed asymmetric β-oxygen elimination, highlights the ongoing efforts to achieve high levels of stereocontrol in the synthesis of chiral alcohols and their derivatives. uni-freiburg.de

Reactivity Profile and Mechanistic Studies of 4 Bromopent 4 En 1 Ol

Reactions at the Alkene Moiety of 4-Bromopent-4-en-1-ol

Electrophilic Addition Reactions to the Double Bond of this compound

The electron-rich double bond in this compound is susceptible to attack by electrophiles. savemyexams.com These reactions typically proceed through the formation of a carbocation intermediate, with the regioselectivity and stereoselectivity being key aspects of the transformation.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to a vinylic bromide like this compound follows Markovnikov's rule. youtube.com The electrophilic proton adds to the less substituted carbon of the double bond (C5), leading to the formation of a carbocation at the carbon already bearing the bromine atom (C4). This intermediate is stabilized by the +M (mesomeric) effect of the bromine atom, where its lone pairs can delocalize to stabilize the positive charge. stackexchange.com Subsequent attack by the bromide ion yields a geminal dihalide. stackexchange.comjove.com While this two-step mechanism is common, some additions may occur via a concerted, termolecular process to avoid the formation of an unstable vinylic carbocation. youtube.comjove.com

Addition of halogens, like bromine (Br₂), proceeds through a different intermediate. The alkene's double bond attacks the bromine molecule, which becomes polarized as it approaches the electron-rich pi system. savemyexams.com This leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring containing the bromine atom. vaia.com This intermediate is then opened by a nucleophile. In the case of this compound, this can lead to intramolecular reactions, which are discussed in section 3.4.

| Reaction Type | Reagent | Intermediate | Typical Product |

| Hydrohalogenation | HBr | Carbocation (stabilized by +M effect of Br) stackexchange.com | Geminal Dibromide stackexchange.com |

| Halogenation | Br₂ | Cyclic Bromonium Ion vaia.com | Dihaloalkane or Cyclic Ether vaia.comsmolecule.com |

Radical Reactions Involving the Unsaturated System of this compound

The unsaturated system of this compound can also participate in reactions proceeding through radical intermediates. These reactions are typically initiated by light or radical initiators, such as peroxides.

One of the most significant radical reactions for alkenes is free-radical polymerization. libretexts.org In the presence of an initiator like a peroxide, a radical is generated which then adds to the double bond of the monomer (this compound). docbrown.infofujifilm.com This creates a new, larger radical which can then add to another monomer unit in a propagation step. libretexts.orgfujifilm.com This chain reaction continues until it is terminated by the combination of two radical species. docbrown.info This process can be used to create polymers with repeating units derived from the haloalkene. google.com

Furthermore, the addition of HBr can be directed to proceed via a radical mechanism, particularly in the presence of peroxides. This pathway violates Markovnikov's rule, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon (C5).

| Reaction | Initiator/Conditions | Mechanism Steps | Outcome |

| Free-Radical Polymerization | Peroxides, Heat, or UV light libretexts.orgfujifilm.com | Initiation, Propagation, Termination fujifilm.com | Formation of poly(this compound) |

| Radical Addition of HBr | Peroxides | Radical chain reaction | Anti-Markovnikov product |

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step. The double bond in this compound can act as the 2π-electron component (the dienophile) in these transformations.

The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com For this compound, the reaction would involve a suitable diene, and the rate is generally enhanced if the dienophile contains electron-withdrawing groups. masterorganicchemistry.com The reaction is concerted and provides excellent control over stereochemistry. wikipedia.org Intramolecular versions of the Diels-Alder reaction are also synthetically valuable. researchgate.net

Other types of cycloadditions are also possible. For instance, [2+2] photocycloadditions can occur upon irradiation with light, often in the presence of a sensitizer. acs.org This reaction joins two alkene units to form a four-membered cyclobutane (B1203170) ring. Additionally, isocyanides can undergo formal [4+1] cycloaddition reactions with various substrates containing a double bond, leading to the formation of five-membered heterocyclic rings. rsc.org

Transformations of the Hydroxyl Group in this compound

The primary alcohol functionality is a key site for transformations, allowing for modification of the compound's properties and enabling further synthetic steps.

Oxidation and Reduction Reactions of the Primary Alcohol

The primary hydroxyl group of this compound can be oxidized to form carbonyl compounds. smolecule.com Mild oxidizing agents can convert the alcohol to the corresponding aldehyde, 4-bromo-pent-4-enal. Stronger oxidation would yield the carboxylic acid, 4-bromo-pent-4-enoic acid. The synthesis of related pheromones has utilized (E)-5-bromopent-4-enal, which is prepared from the corresponding alcohol, showcasing this type of transformation. researchgate.net

Conversely, while the primary alcohol is already in a relatively reduced state, the term "reduction" in this context could refer to the complete removal of the hydroxyl group to form an alkene, though this is a less common transformation for simple alcohols. More relevant is the reduction of the carbonyl group in the corresponding aldehyde or carboxylic acid derivatives back to the primary alcohol.

| Transformation | Reagent Class | Product |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | 4-Bromopent-4-enal |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 4-Bromopent-4-enoic acid |

| Reduction of derivative | Reducing Agent (e.g., NaBH₄ on aldehyde) | This compound |

Derivatization of the Hydroxyl Functionality for Enhanced Reactivity

The hydroxyl group can be converted into other functional groups to alter its reactivity. This is often done to protect the alcohol during reactions at other parts of the molecule or to convert the -OH into a better leaving group for substitution reactions.

Common derivatization strategies include:

Etherification: The alcohol can be converted into an ether, such as a silyl (B83357) ether (e.g., by reacting with a silyl chloride), which serves as a protecting group. This strategy was employed in the synthesis of ((4-bromopent-4-en-1-yl)oxy)(tert-butyl)dimethylsilane. bris.ac.uk

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride) forms an ester. rsc.org Converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions.

Conversion to Alkoxide: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. doubtnut.com This enhances its nucleophilicity, which is a key step in certain intramolecular cyclization reactions. smolecule.comdoubtnut.com

Intramolecular Reaction Pathways and Cyclization Studies of this compound

The proximity of the hydroxyl group and the vinyl bromide system allows for a variety of intramolecular reactions, providing efficient routes to cyclic compounds.

The most prominent intramolecular pathway is haloetherification. doi.org When treated with an electrophile like aqueous bromine, the molecule can undergo a cyclization process. smolecule.com The reaction is initiated by electrophilic attack on the double bond to form a bromonium ion. Instead of being intercepted by an external nucleophile, the pendant hydroxyl group, often deprotonated to a more nucleophilic alkoxide in basic media, attacks one of the carbons of the bromonium ion. vaia.comdoubtnut.com This intramolecular nucleophilic substitution results in the formation of a cyclic bromoether, a five- or six-membered tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative. smolecule.comsmolecule.com

Radical cyclizations are also a feasible pathway. Following the generation of a radical at a position that can be attacked by the double bond, a C-C bond can form, leading to a cyclic radical intermediate. This approach has been investigated for the synthesis of thiolactones from related α-bromo thioesters. researchgate.net Other potential pathways include intramolecular ene reactions, where the alkene reacts with an enophile within the same molecule. core.ac.uk

Intramolecular Cyclization to Form Cyclic Ethers

The spatial proximity of the nucleophilic hydroxyl group and the reactive vinyl bromide moiety in this compound provides a strong driving force for intramolecular cyclization to generate five-membered cyclic ethers, specifically substituted tetrahydrofurans. These cyclization reactions can be initiated through several distinct mechanistic pathways, including electrophile-mediated activation of the alkene, transition-metal catalysis, and radical-based approaches.

One straightforward method involves the electrophilic activation of the double bond. For instance, treatment with aqueous bromine in a basic medium can lead to the formation of a cyclic bromoether. smolecule.com In this process, the alkene first reacts with the electrophilic bromine to form a cyclic bromonium ion intermediate. The pendant hydroxyl group, deprotonated under basic conditions to an alkoxide, then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion in a 5-exo-tet cyclization to furnish the tetrahydrofuran ring. smolecule.com

While direct examples involving this compound are specific, the cyclization of analogous structures underscores its potential. Research on the gold-catalyzed cycloisomerization of the corresponding alkynol, 5-bromopent-4-yn-1-ol, demonstrates a selective 5-exo-dig cyclization to yield an α-alkylidene tetrahydrofuran, highlighting the geometric favorability of forming the five-membered ring from this carbon skeleton. uniovi.es

Furthermore, radical cyclizations represent another viable pathway. Homolytic cleavage of the carbon-bromine bond, typically initiated by a radical initiator like AIBN in the presence of a mediator such as tributyltin hydride, would generate a vinyl radical. This highly reactive species can be trapped by the intramolecular double bond through a 5-exo-trig cyclization, producing a five-membered ring with a primary radical on the exocyclic methyl group, which is subsequently quenched to give the final product. Studies on radical-mediated reactions of similar α-bromo compounds support the feasibility of such cyclization cascades. mdpi.comresearchgate.net

| Reaction Type | Reagents/Catalyst | Proposed Intermediate | Product Type |

| Electrophilic Cyclization | Br₂, Base | Bromonium ion | Cyclic Bromoether |

| Radical Cyclization | AIBN, Bu₃SnH | Vinyl radical | Substituted Tetrahydrofuran |

| Metal-Catalyzed Cyclization | Gold(I) or Gold(III) (by analogy) | π-Alkene complex | α-Alkylidene Tetrahydrofuran |

Cascade and Rearrangement Reactions Facilitated by this compound's Structure

The distinct functionalities of this compound make it an excellent substrate for designing cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These sequences are often initiated at the vinyl bromide moiety, typically through palladium catalysis, leading to the construction of complex molecular architectures.

A notable example is a palladium-catalyzed cascade involving a Heck arylation followed by an intramolecular cyclization. doi.org In a documented reaction, this compound was coupled with an aryl partner in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). doi.org The reaction is believed to proceed via a standard Heck mechanism: oxidative addition of the Pd(0) catalyst to the carbon-bromine bond forms a vinylpalladium(II) intermediate. This is followed by migratory insertion of the aryl group and subsequent intramolecular attack by the pendant hydroxyl group to forge the tetrahydrofuran ring, yielding products such as 2-(1-bromoethyl)-2-(4-methoxyphenyl)tetrahydrofuran. doi.org

The utility of this compound extends to its use as a precursor for substrates in other types of rearrangement and cascade reactions. After silyl protection of the alcohol, the resulting vinyl bromide can undergo conjugate addition-elimination with nitroalkenes to form complex nitrodienes. escholarship.org These tailored dienes are then poised to participate in subsequent cascade reactions, such as the nitro-Nazarov cyclization, to build polycyclic systems with dense stereochemistry. escholarship.org

The general mechanism for many of these palladium-catalyzed cascades involves the initial oxidative addition of a low-valent palladium species to the C-Br bond. academie-sciences.fr The resulting organopalladium intermediate can then undergo a variety of subsequent transformations, including carbopalladation or cross-coupling, before a final intramolecular cyclization or rearrangement step concludes the sequence. academie-sciences.fr The Sonogashira coupling of a closely related isomer, (E)-5-bromopent-4-en-1-ol, further illustrates the reactivity of the vinyl bromide handle in palladium-catalyzed processes that are foundational to many cascade strategies. researchgate.net

| Cascade / Rearrangement Type | Key Reagents / Catalysts | Initial Step | Subsequent Steps | Final Product Class |

| Heck Arylation-Cyclization Cascade | Pd(PPh₃)₄, Aryl source | Oxidative addition of Pd(0) to C-Br bond | Heck coupling, Intramolecular O-alkylation | Substituted Tetrahydrofurans doi.org |

| Nitro-Nazarov Precursor Synthesis | Base, Nitroalkene (after silyl protection) | Conjugate addition-elimination | (Used in subsequent cascade) | Conjugated Nitrodienes escholarship.org |

Applications of 4 Bromopent 4 En 1 Ol in Complex Molecule Synthesis

4-Bromopent-4-en-1-ol as a Versatile Synthetic Intermediate

This compound serves as a key intermediate in synthetic campaigns due to its two distinct functional groups. smolecule.com The vinyl bromide moiety is a handle for cross-coupling reactions, while the hydroxyl group can be involved in a variety of transformations or serve as a point of attachment to other molecules. smolecule.com This dual reactivity allows for the strategic and controlled elaboration of molecular complexity.

The primary utility of this compound in carbon-carbon bond formation lies in the reactivity of its vinyl bromide group, particularly in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, where the compound is coupled with terminal alkynes to create conjugated enyne systems. researchgate.netrsc.orgrsc.org This reaction is fundamental in extending carbon chains and constructing the backbone of more complex molecules. researchgate.netrsc.org

A notable application is the synthesis of insect pheromones, where the (E)-isomer of this compound is coupled with an appropriate enyne. rsc.org The reaction proceeds under mild conditions, typically using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst in an amine solvent, effectively preserving the stereochemistry of the double bond. rsc.org

Table 1: Example of Carbon-Carbon Bond Formation using (E)-4-Bromopent-4-en-1-ol

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product Type | Ref |

|---|

Beyond its role in C-C bond formation, this compound is a valuable precursor for a range of functional group interconversions (FGI). smolecule.comgoogle.com The hydroxyl group can be readily oxidized to the corresponding aldehyde, (E)-5-bromopent-4-enal, which can then participate in other reactions such as Wittig olefination. researchgate.netrsc.org Conversely, the alcohol itself is efficiently prepared by the reduction of this aldehyde with reagents like sodium borohydride, a transformation that leaves the vinyl bromide and the double bond unaffected. rsc.org

The other functional groups also offer routes for interconversion. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition, although these pathways are often secondary to the highly useful cross-coupling potential of the vinyl bromide. smolecule.com The ability to selectively transform the alcohol or the bromide makes this compound a strategic linchpin in multi-step syntheses. google.comcaltech.edu

Utility as a Building Block for Carbon-Carbon Bond Formation

Applications in Natural Product Synthesis

The structural motifs present in this compound and its derivatives are found in various natural products, making it a logical starting point or key intermediate for their total synthesis.

A compelling example of the strategic use of this compound is in the concise and efficient total synthesis of the pheromone components of the cocoa pod borer moth, Conopomorpha cramerella. researchgate.netrsc.orgrsc.org The target molecules, (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and its (4E,6E,10Z) isomer, are synthesized in an eight-step sequence where (E)-4-bromopent-4-en-1-ol (referred to in the literature as (E)-5-bromopent-4-en-1-ol) is a crucial intermediate. rsc.org

Table 2: Key Steps in the Synthesis of Cocoa Pod Borer Pheromones

| Step | Precursor | Reagent(s) | Intermediate/Product | Yield | Ref |

|---|---|---|---|---|---|

| 1 | (E)-5-Bromopent-4-enal | NaBH₄, CH₃OH | (E)-4-Bromopent-4-en-1-ol | 86% | rsc.org |

| 2 | (E)-4-Bromopent-4-en-1-ol + (Z)-Undec-5-en-1-yne | Pd(PPh₃)₄, CuI, Et₂NH | (6Z,10Z)-1-Hydroxyhexadeca-4-en-6-yn-1-ol | 83% | rsc.org |

| 3a | Enynol from Step 2 | Zn | (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | 82% | rsc.org |

Stereocontrol is a critical aspect of natural product synthesis, and the use of this compound analogs provides an excellent platform for achieving high stereoselectivity. In the synthesis of the cocoa pod borer pheromones, the (E)-geometry of the double bond in the starting material is crucial and is preserved during the Sonogashira coupling reaction. researchgate.netrsc.org

Furthermore, the synthetic sequence demonstrates exquisite control over the formation of new stereocenters. The 10Z-double bond of the final product is established earlier in the synthesis of the alkyne fragment using a stereoselective Wittig reaction. researchgate.netrsc.orgrsc.org The final step, the reduction of the enynol intermediate, showcases divergent stereoselectivity. Hydrogenation using zinc produces the (E,Z)-conjugated diene system, while reduction with lithium aluminum hydride (LiAlH₄) results in the (E,E)-conjugated diene. rsc.org This demonstrates how the choice of reagents in downstream transformations, applied to a scaffold derived from this compound, allows for precise control over the stereochemical outcome of the final natural product.

Strategies for Total Synthesis Utilizing this compound Derivatives

Role in Pharmaceutical Development and Medicinal Chemistry Intermediates

While specific applications of this compound in marketed pharmaceuticals are not extensively documented, its structural features make it a highly relevant building block for the synthesis of medicinal chemistry intermediates. smolecule.com The development of new drugs often relies on the efficient construction of molecular libraries, which requires versatile intermediates that allow for the introduction of diverse substituents. google.com

The vinyl bromide functionality is particularly valuable as it serves as a handle for introducing aryl, heteroaryl, or other complex fragments through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. These reactions are cornerstones of modern pharmaceutical synthesis. The primary alcohol provides a site for modification through esterification, etherification, or oxidation to an aldehyde, which can then be used in reactions like reductive amination to append nitrogen-containing groups common in bioactive molecules. smolecule.com For instance, related iodo-alkenol derivatives have been used to synthesize complex sulfonamides, indicating the potential of such halogenated alkenols in creating elaborate structures for biological screening. google.com

Theoretical and Computational Studies on 4 Bromopent 4 En 1 Ol

Electronic Structure and Reactivity Predictions for 4-Bromopent-4-en-1-ol

The electronic structure of this compound is fundamental to its reactivity. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to model its molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. For a molecule like this compound, the HOMO is typically associated with the π-system of the double bond, while the LUMO is often the σ* anti-bonding orbital of the carbon-bromine bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity.

Reactivity predictions can be further refined by examining the electrostatic potential map, which visualizes the charge distribution across the molecule. In this compound, the electron-withdrawing nature of the bromine atom creates a partial positive charge on the vinylic carbon atom to which it is attached, making it susceptible to nucleophilic attack. The hydroxyl group at the other end of the carbon chain can act as an internal nucleophile under certain conditions.

Below is a representative data table of calculated electronic properties for a model vinyl bromide system, which is expected to be comparable to this compound.

Table 1: Calculated Electronic Properties for a Model Vinyl Bromide System Calculations performed at the B3LYP/6-31G level of theory.*

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Mulliken Charge on C (bonded to Br) | +0.15 |

Conformational Analysis of this compound

The most stable conformers are those that minimize steric repulsion and maximize favorable electronic interactions. Understanding the conformational landscape is crucial for predicting the selectivity of reactions, as the accessibility of reactive sites can be conformation-dependent.

The following table presents a hypothetical conformational analysis for this compound, illustrating the relative energies of plausible conformers.

Table 2: Relative Energies of this compound Conformers Hypothetical data based on typical energy differences for similar molecules.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. A prominent reaction pathway for this class of compounds is nucleophilic vinylic substitution (S(_N)V). Theoretical studies on analogous vinyl halides have identified two primary mechanisms: the S(_N)Vσ pathway, involving an in-plane attack by the nucleophile, and the S(_N)Vπ pathway, where the nucleophile approaches perpendicular to the plane of the double bond. acs.org For unactivated vinyl halides, computational studies have often shown a preference for the S(_N)Vσ mechanism. researchgate.netnih.gov

Transition state theory is used to calculate the geometries and energies of transition states, which correspond to the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By mapping the potential energy surface, computational methods can distinguish between concerted and stepwise mechanisms. wayne.edu

For intramolecular reactions of this compound, such as cyclization to form a tetrahydrofuran (B95107) derivative, computational studies can model the transition state for the ring-closing step, providing insights into the feasibility and stereochemical outcome of the reaction.

A representative table of activation energies for a model S(_N)V reaction is provided below.

Table 3: Calculated Activation Energies for a Model Nucleophilic Vinylic Substitution Reaction Data is illustrative and based on findings for similar systems.

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| S(_N)Vσ | Cl | 25.8 |

| S(_N)Vπ | Cl | 31.5 |

| S(_N)Vσ | OH | 22.3 |

Kinetic and Thermodynamic Studies of this compound Transformations

Beyond reaction mechanisms, computational chemistry can provide quantitative data on the kinetics and thermodynamics of transformations involving this compound. By calculating the vibrational frequencies of reactants, transition states, and products, it is possible to determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy of reaction determines the position of the chemical equilibrium, while the Gibbs free energy of activation is directly related to the reaction rate constant through the Eyring equation.

These calculations can be used to predict how changes in temperature will affect the reaction rate and equilibrium. For example, the thermodynamics of the hydroboration-oxidation of the double bond or the conversion of the alcohol to an ether can be modeled to assess the feasibility and spontaneity of these transformations under various conditions.

The following table presents hypothetical thermodynamic data for a representative transformation of a halosubstituted alkene.

Table 4: Calculated Thermodynamic Data for a Representative Transformation Illustrative data for a hypothetical isomerization reaction at 298.15 K.

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -5.2 kcal/mol |

| Entropy of Reaction (ΔS) | -2.1 cal/mol·K |

Future Research Directions and Perspectives for 4 Bromopent 4 En 1 Ol

Development of Novel and Sustainable Synthetic Routes to 4-Bromopent-4-en-1-ol

Current syntheses of this compound and its isomers often rely on traditional methods such as the bromination of pent-4-en-1-ol or multi-step sequences from alkyne precursors. smolecule.com A significant area for future development lies in the creation of more efficient, sustainable, and catalytic routes.

Future research should focus on:

Catalytic Bromoalkenylation: Developing catalytic methods that directly introduce the bromoalkenyl group would be a major advancement. This could involve exploring transition-metal-catalyzed couplings. For instance, a palladium(II)-catalyzed tandem reaction involving acrolein and acetylene (B1199291) has been used to create the precursor (E)-5-bromopent-4-enal, which can then be reduced to the target alcohol. researchgate.net Further optimization and expansion of such catalytic systems could provide a more direct and atom-economical route.

Green Brominating Agents: Moving away from molecular bromine towards more environmentally benign brominating sources is crucial for sustainability. Investigating the use of N-bromosuccinimide (NBS) under photocatalytic or electrocatalytic conditions could offer milder and more selective alternatives. smolecule.com

Renewable Feedstocks: Long-term research could investigate the synthesis of this compound from biomass-derived starting materials. This would involve developing new synthetic pathways that convert platform molecules from biorefineries into the pentenol backbone, followed by a sustainable bromination step.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Current Status/Related Examples | Potential Advantages for Future Research |

|---|---|---|

| Catalytic Tandem Reactions | Pd(II)-catalyzed synthesis of (E)-5-bromopent-4-enal from acrolein and acetylene. researchgate.netresearchgate.net | High atom economy, potential for stereocontrol, direct access to functionalized precursors. |

| Electrophilic Bromination | Treatment of pent-4-en-1-ol with Br₂ or NBS. smolecule.com | Straightforward, but can lack selectivity and use hazardous reagents. |

| Alkyne Hydrohalogenation | Hydrobromination of a suitable pentynol derivative. | Can provide good stereocontrol (anti-addition). |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations of this compound

The dual functionality of this compound allows for a wide range of transformations, many of which remain underexplored. The vinyl bromide is a handle for cross-coupling reactions, while the alcohol can direct reactions or be transformed into other functional groups.

Future avenues of exploration include:

Modern Cross-Coupling Reactions: While the vinyl bromide moiety is an obvious substrate for classic cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, there is scope to apply more modern, powerful catalytic systems. researchgate.net For example, copper-catalyzed asymmetric allylic arylation has been demonstrated with other allyl bromides and could potentially be adapted to create chiral molecules from derivatives of this compound. rug.nl

Intramolecular Catalytic Cycles: The presence of the hydroxyl group within the same molecule opens up possibilities for catalytic tandem reactions. Gold-catalyzed cycloisomerization reactions, which are effective for similar bromoalkyne substrates, could be investigated. uniovi.es Such a reaction could lead to the formation of functionalized tetrahydrofuran (B95107) rings, which are common motifs in natural products.

Dual-Functionalization Strategies: Research could target the development of one-pot reactions where both the vinyl bromide and the alcohol are functionalized sequentially or concurrently. This could involve an initial cross-coupling at the bromide, followed by an oxidation or etherification at the alcohol, providing rapid access to molecular complexity.

Expanding Applications in the Synthesis of Bioactive Molecules

This compound has already proven its value as a key intermediate in the synthesis of insect pheromones, specifically the (4E,6Z,10Z) and (4E,6E,10Z) isomers of hexadeca-4,6,10-trien-1-ol, which are components of the cocoa pod borer moth pheromone. researchgate.netresearchgate.net This successful application serves as a strong foundation for exploring its use in constructing other biologically active molecules.

Future research should aim to:

Target Natural Product Scaffolds: Systematically screen for natural products that contain a substituted pentenol or related substructure. The compound's ability to act as a C5 building block in reactions like Sonogashira coupling makes it a valuable tool for assembling polyene and enyne chains found in many natural products. researchgate.net

Medicinal Chemistry Building Block: The compound could be used to synthesize libraries of novel small molecules for drug discovery. The vinyl bromide can be functionalized to introduce diverse aromatic and heterocyclic groups, while the primary alcohol provides a site for linking to other fragments or for improving pharmacokinetic properties. Its use in the preparation of N-heterocycles has been noted, highlighting its potential in this area. bris.ac.uk

Probe Synthesis: The reactive handles on this compound make it suitable for the synthesis of chemical probes to study biological processes. For example, the alcohol could be used to attach a reporter tag (like a fluorophore), while the vinyl bromide could be used to link to a pharmacophore that interacts with a specific biological target.

Advanced Spectroscopic and Mechanistic Investigations of this compound

While basic spectroscopic data such as ¹H NMR and ¹³C NMR are available for the characterization of this compound, a deeper understanding of its reactivity requires more sophisticated investigations. bris.ac.uknih.gov

Future research directions could involve:

In-situ Spectroscopy: Utilizing techniques like in-situ IR or NMR spectroscopy to monitor reactions involving this compound in real-time. This would provide valuable data on reaction kinetics, the formation of intermediates, and the influence of catalysts and reagents.

Computational Modeling: Employing quantum chemical calculations to model reaction pathways. nih.gov Such studies can elucidate transition state structures, predict reaction outcomes, and explain observed regioselectivity and stereoselectivity in its transformations. For example, modeling the transition state of its cyclization or cross-coupling reactions could guide the development of more efficient catalysts.

Kinetics Studies: Performing detailed kinetic analysis of its key reactions, such as the base-promoted cyclization of its parent compound pent-4-en-1-ol, can provide quantitative insights into the reaction mechanism. nih.gov This knowledge is essential for optimizing reaction conditions and scaling up processes.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data/Features | Reference |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 5.61 (1H, d, J = 1.5 Hz), 5.42 (1H, d, J = 1.5 Hz), 3.69 (2H, t, J = 6.0 Hz), 2.54 (2H, td, J = 6.0, 1.5 Hz) | bris.ac.uk |

| ¹³C NMR | Data available in spectral databases. | nih.gov |

| GC-MS | Data available in spectral databases. | nih.gov |

| IR Spectroscopy | Data available in spectral databases. | nih.gov |

Integration of this compound Chemistry with Flow Chemistry and Automation Technologies

The translation of synthetic methods from the lab to larger-scale production can be challenging. Flow chemistry and automated synthesis platforms offer solutions by providing superior control over reaction parameters, enhancing safety, and improving reproducibility. vapourtec.comsoton.ac.uk

Future research should focus on:

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound itself. This could improve the safety of handling hazardous reagents like bromine and allow for better control over reaction exotherms.

Automated Reaction Optimization: Using automated synthesis platforms to rapidly screen catalysts, solvents, and reaction conditions for key transformations of this compound, such as cross-coupling or cyclization reactions. This high-throughput approach can accelerate the discovery of optimal conditions. vapourtec.com

Telescoped Flow Reactions: Designing multi-step syntheses where this compound is generated and then consumed in a subsequent step within a continuous flow reactor without isolation of intermediates. This approach, potentially applicable to the synthesis of bioactive molecules like the previously mentioned pheromones, can significantly improve efficiency and reduce waste.

By pursuing these research avenues, the chemical community can significantly expand the synthetic utility of this compound, paving the way for its use in a broader range of applications, from sustainable manufacturing to the synthesis of complex and valuable molecules.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromopent-4-en-1-ol in academic research?

- Methodological Answer : The synthesis of this compound can be achieved through nucleophilic substitution or Friedel-Crafts alkylation -inspired approaches. For example:

- Allylic bromination : React pent-4-en-1-ol with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) to introduce the bromine at the allylic position.

- Halogenation of alcohols : Use phosphorus tribromide (PBr₃) or HBr in a controlled environment to brominate the hydroxyl group while preserving the alkene functionality.

Key considerations include temperature control (<0°C for exothermic reactions) and inert atmospheres to prevent oxidation of the alkene .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Characterization requires a combination of techniques:

- NMR spectroscopy : Use H and C NMR to confirm the presence of the alkene (δ 5.0–5.8 ppm for vinyl protons) and bromine (deshielded adjacent carbons).

- IR spectroscopy : Identify hydroxyl (3200–3600 cm) and C-Br (500–600 cm) stretches.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 179 for CHBrO).

- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, as demonstrated in structurally similar brominated alcohols .

Always compare data with literature or databases like PubChem .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency measures : For skin contact, wash immediately with soap and water; for spills, absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

- Cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d) to identify solvent-induced shifts.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., CHBrO requires m/z 179.9804).

- Chromatographic purity checks : Use HPLC or GC-MS to detect side products, especially if the alkene is prone to polymerization .

Q. What are the challenges in elucidating reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer :

- Competing pathways : The allylic bromide may undergo elimination (forming dienes) instead of Suzuki-Miyaura coupling. Mitigate by optimizing catalyst systems (e.g., Pd(PPh) with KCO).

- Steric effects : The bulky alkene can hinder transmetalation. Use computational modeling (DFT) to predict transition states .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Methodological Answer : The spatial arrangement of the bromine and hydroxyl groups dictates enantioselectivity. For example:

- Chiral catalysts : Use Sharpless epoxidation conditions to resolve enantiomers, leveraging hydrogen bonding between the alcohol and catalyst.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate desired stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.